molecular formula C15H18N4O2 B2774868 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034288-31-6

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2774868
CAS No.: 2034288-31-6
M. Wt: 286.335
InChI Key: CANLKQREPFYQFZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups. It may participate in oxidation-reduction reactions , substitution reactions , and cyclization reactions . For example, the protodeboronation of boronic esters can lead to valuable transformations, such as anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of novel heterocyclic compounds, including isoxazolines, isoxazoles, and pyrazolines, which are significant due to their potential pharmacological properties. A study by Rahmouni et al. (2014) detailed the preparation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the importance of such compounds in drug discovery and development (Rahmouni et al., 2014).

Aurora Kinase Inhibition for Cancer Treatment

Another application involves the development of Aurora kinase inhibitors, which are critical in cancer therapy. A compound closely related to the query chemical was investigated for its potential to inhibit Aurora A, a target for cancer treatment, suggesting the utility of these compounds in developing novel anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Molecular Structure Studies

The molecular structure and conformational studies of similar compounds have been conducted to understand their chemical behavior and potential interactions in biological systems. Alvarez-Larena et al. (1995) studied lactone fused perhydroisoxazolo[2,3-a]pyridines, providing insights into the conformational preferences and structural characteristics of these molecules (Alvarez-Larena et al., 1995).

Advanced Materials and Catalysis

In the field of advanced materials and catalysis, compounds with the pyrazole moiety have been utilized as catalysts in synthetic chemistry, illustrating the versatility of these compounds beyond medicinal applications. Zhang et al. (2016) developed magnetically separable graphene oxide anchored sulfonic acid nanoparticles for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating the compound's role in promoting green chemistry and sustainable practices (Zhang et al., 2016).

Mechanism of Action

Target of Action

Similar compounds containing a pyrazole core have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on its specific structure and functional groups.

Mode of Action

It’s known that the pyrazole core is a key structural motif in many biologically active compounds . The presence of the pyrazole core and other functional groups may influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with a pyrazole core have been reported to affect a variety of biological pathways, including anti-inflammatory, antitumor, antidiabetic, and antioxidant pathways . The compound’s effect on these pathways would depend on its specific structure and the nature of its interaction with its targets.

Result of Action

Based on the reported biological activities of similar compounds , it can be inferred that the compound may have potential therapeutic effects in various conditions.

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-17-9-6-14(16-17)12-4-2-7-18(10-12)15(20)13-5-3-8-19(21)11-13/h3,5-6,8-9,11-12H,2,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANLKQREPFYQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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